methyl 5H-dibenzo[b,f]azepine-5-carboxylate
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Overview
Description
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound belonging to the dibenzazepine family. This compound features a tricyclic structure with two benzene rings fused to an azepine ring, and a carboxylate ester group attached to the azepine ring. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement. This method is effective for synthesizing a range of dibenzazepines . Another approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .
Industrial Production Methods
Industrial production methods for dibenzazepine derivatives often involve the use of mixed solvents, such as methanol and aromatic solvents, for crystallization and purification steps. The reaction conditions typically include controlled temperatures and the use of activated carbon for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings and the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various halogenated, oxidized, and reduced derivatives of this compound .
Scientific Research Applications
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of anticonvulsant drugs and other pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an organic electrophile in certain reactions, such as the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine:
2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide: This compound is similar in structure and is used in various chemical syntheses.
Uniqueness
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other dibenzazepine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and chemical intermediates .
Biological Activity
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a member of the dibenzoazepine family, characterized by a fused bicyclic structure. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It functions as an organic electrophile, potentially modulating the activity of enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to inhibit histone deacetylases (HDACs), which can lead to altered gene expression and cellular function.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds have shown effectiveness against Staphylococcus aureus and Bordetella bronchiseptica, with varying degrees of potency . The rank order of antimicrobial activity against these pathogens was reported as follows:
Compound | Antimicrobial Activity Rank |
---|---|
C5 | 1 |
C2 | 2 |
C8 | 3 |
C1 | 4 |
C4 | 5 |
C3 | 6 |
C7 | 7 |
These findings suggest that modifications to the dibenzoazepine structure can enhance antimicrobial efficacy.
Anticonvulsant Activity
This compound derivatives have also been evaluated for their anticonvulsant properties. In comparative studies, certain derivatives exhibited anticonvulsant activity comparable to standard medications like carbamazepine. The results indicated that compounds such as C7 and C5 have significant anticonvulsant effects, while others showed mild to negligible activity .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. Compounds derived from this structure demonstrated varying levels of radical scavenging activity, with some derivatives showing considerable antioxidant potential. The rank order for antioxidant activity was:
Compound | Antioxidant Activity Rank |
---|---|
C3 | 1 |
C4 | 2 |
C5 | 3 |
C7 | 4 |
C8 | 5 |
C6 | 6 |
C1 | 7 |
C2 | 8 |
These results indicate that certain modifications can enhance the compound's ability to reduce oxidative stress .
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound derivatives:
- Anticancer Activity : A study evaluated various dibenzo[b,f]azepines against a panel of cancer cell lines at the National Cancer Institute (NCI). One derivative demonstrated significant anti-proliferative effects and was found to inhibit topoisomerase II, a critical enzyme in cancer cell proliferation .
- Neurological Disorders : Research indicated that certain derivatives not only possessed anticonvulsant properties but also showed antibacterial activity that may aid in treating neurological disorders associated with bacterial infections .
Properties
IUPAC Name |
methyl benzo[b][1]benzazepine-11-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPJVUYYJLQGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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